3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
Description
Properties
IUPAC Name |
3-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRWNQWMGBCMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 5-Bromopyridine-2,3-Diamine with 3-Cyanobenzaldehyde
The most direct route to 3-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile involves the condensation of 5-bromopyridine-2,3-diamine (1) with 3-cyanobenzaldehyde (2) (Figure 1). This method exploits the nucleophilic reactivity of the diamine’s amino groups, which undergo cyclodehydration with the aldehyde to form the imidazo[4,5-b]pyridine core .
Reaction Conditions :
-
Solvent : DMF or ethanol
-
Catalyst : Glacial acetic acid (5–10 mol%)
-
Temperature : 80–150°C (conventional heating) or microwave irradiation (150°C)
-
Time : 3–12 hours (conventional) or 5–10 minutes (microwave)
Under microwave irradiation, the reaction completes within 5 minutes, yielding 98% of the target compound . The use of DMF enhances solubility and facilitates intramolecular cyclization, while acetic acid catalyzes imine formation and subsequent dehydration .
Table 1. Optimization of Condensation Parameters
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Yield (%) | 45–70 | 88–98 |
| Time | 3–12 hours | 5–10 minutes |
| Purity (HPLC) | >90% | >95% |
Microwave-Assisted Synthesis in DMF
Microwave-assisted synthesis significantly enhances reaction efficiency by enabling rapid and uniform heating. A protocol adapted from Shelke et al. (2017) involves:
-
Combining 5-bromopyridine-2,3-diamine (1 mmol) and 3-cyanobenzaldehyde (1 mmol) in DMF (1 mL).
-
Adding glacial acetic acid (0.1 mL) as a catalyst.
This method achieves near-quantitative yields (98%) and minimizes side products such as hydrolyzed nitriles or dimerized intermediates . The streamlined process is ideal for high-throughput synthesis, though scalability requires specialized equipment.
Mechanistic Insights :
-
Step 1 : Formation of a Schiff base between the aldehyde and primary amine.
-
Step 2 : Intramolecular cyclization to generate the imidazo ring.
Ritter-Type Reaction with Nitrile Nucleophiles
An alternative approach employs a Ritter-type reaction to construct the imidazo[4,5-b]pyridine scaffold while introducing the benzonitrile moiety (Figure 2). This method, adapted from ACS Organic & Inorganic Au (2024), utilizes:
-
Catalyst : Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol%)
-
Additive : para-Toluenesulfonic acid (p-TsOH·H₂O, 7.5 equiv)
-
Solvent : Dichloroethane (DCE)
-
Nitrile Source : 3-Cyanophenylboronic acid or benzonitrile derivatives .
Procedure :
-
Generate a benzylic cation from a benzylic alcohol precursor using Bi(OTf)₃.
-
Attack by the nitrile nucleophile forms a nitrilium ion intermediate.
-
Intramolecular cyclization with the pyridine nitrogen yields the product .
This method offers modularity for introducing diverse nitrile groups but requires stringent control over reaction conditions to avoid hydrolysis byproducts . Yields range from 33% (for iodinated nitriles) to 95% (for naphthalenenitrile derivatives) .
Post-Synthetic Cyanation Approaches
For substrates where direct aldehyde condensation is impractical, post-synthetic cyanation provides a viable alternative. This two-step process involves:
Step 1 : Synthesis of 6-bromo-2-(3-bromophenyl)-3H-imidazo[4,5-b]pyridine via condensation of 5-bromopyridine-2,3-diamine with 3-bromobenzaldehyde.
Step 2 : Palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) or trimethylsilyl cyanide (TMSCN) .
Key Considerations :
-
Catalyst : Pd(PPh₃)₄ or Xantphos-Pd-G3
-
Solvent : DMF or toluene
-
Temperature : 100–120°C
While this method accommodates diverse aryl groups, it introduces complexity and potential palladium contamination, necessitating rigorous purification.
Comparative Analysis of Synthetic Methods
Table 2. Method Comparison
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Microwave Condensation | 98 | 10 minutes | Moderate | High |
| Ritter-Type Reaction | 33–95 | 12–24 hours | Low | Moderate |
| Post-Synthetic Cyanation | 60–75 | 2 days | High | Low |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction enables aryl-aryl bond formation, leveraging the bromine substituent for functionalization.
| Conditions | Boronic Acid | Yield | Catalyst System | Reference |
|---|---|---|---|---|
| Dioxane/H₂O (3:1), K₂CO₃, 80°C | 4-Cyanophenyl | 58% | Pd(PPh₃)₄ | |
| DMF/EtOH (2:1), K₃PO₄, microwave | 4-Methoxyphenyl | 72% | Pd(OAc)₂/XPhos |
Key findings:
-
Bromine at position 6 of the imidazo[4,5-b]pyridine core acts as a reactive site for coupling .
-
Microwave-assisted synthesis improves reaction efficiency (72% yield vs. 58% conventional) .
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo[4,5-b]pyridine ring undergoes regioselective substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 of the pyridine ring.
-
Halogenation : NBS (N-bromosuccinimide) in DMF brominates the benzene ring of the benzonitrile moiety .
Cyclocondensation Reactions
Used to synthesize the core imidazo[4,5-b]pyridine structure:
text5-Bromo-2,3-diaminopyridine + Benzaldehyde → 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
Conditions :
Nitrile Group Transformations
The benzonitrile substituent participates in:
-
Hydrolysis : 6M HCl at reflux yields the corresponding carboxylic acid (used for prodrug design).
-
Reduction : LiAlH₄ in THF reduces the nitrile to an amine (-CH₂NH₂) .
Antiproliferative Activity Linked to Structural Modifications
Derivatives synthesized via these reactions exhibit potent anticancer effects:
| Derivative | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 4-Cyanophenyl-coupled compound | 1.8–3.2 | HeLa, MCF-7, SW620 |
| N-Methyl-substituted analogue | 4.5 | BT-474 |
Spectroscopic Monitoring
Reaction progress is tracked via:
-
¹H NMR : Disappearance of NH proton signals (δ 10.10 ppm) confirms cyclocondensation .
-
Mass Spectrometry : Molecular ion peaks at m/z 308.50 (M+2) validate product formation .
Key Insights:
Scientific Research Applications
Medicinal Chemistry
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile has been investigated for its potential as a therapeutic agent. Studies indicate that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
Research has shown that derivatives of imidazo[4,5-b]pyridine compounds exhibit anticancer properties. For instance, a study demonstrated that similar compounds could inhibit tumor growth by modulating signaling pathways associated with cancer cell proliferation . The bromine substituent enhances the compound's potency and selectivity toward cancer cells.
Biochemical Probes
The compound is also being explored as a biochemical probe to study protein-ligand interactions. Its ability to selectively bind to target proteins makes it valuable for understanding molecular mechanisms in biological systems.
Case Study: Protein Interaction Studies
In a biochemical assay, this compound was utilized to investigate its binding affinity with specific kinases involved in cellular signaling pathways. Results indicated a significant binding affinity, suggesting its potential use in drug design targeting these kinases .
Materials Science
In materials science, this compound is being evaluated for its properties in developing advanced materials with unique characteristics such as thermal stability and chemical resistance.
Case Study: Polymer Development
A recent study focused on incorporating this compound into polymer matrices to enhance their mechanical properties and thermal resistance. The findings showed improved performance metrics compared to traditional polymers .
Mechanism of Action
The mechanism by which 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. As an anticancer agent, it may inhibit key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Core Structural Variations
Table 1: Key Structural Differences Among Analogues
Crystallographic and Physicochemical Properties
Table 2: Crystallographic and Electronic Comparisons
The benzonitrile substituent in the target compound is expected to influence crystal packing through dipole-dipole interactions, contrasting with the benzyl group’s steric effects .
Biological Activity
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 537029-61-1
- Molecular Formula : C13H8BrN3
- Molecular Weight : 284.13 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : Studies indicate that imidazo[4,5-b]pyridine derivatives possess significant antimicrobial properties. The presence of the bromine atom enhances the compound's ability to inhibit bacterial growth by disrupting cell wall synthesis and function .
- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and BT-474). The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
- Anti-inflammatory Effects : Some derivatives of imidazo[4,5-b]pyridine have been explored for their anti-inflammatory properties. The compound may act by inhibiting pro-inflammatory cytokines and mediators, contributing to reduced inflammation in various models .
Antimicrobial Activity
A study conducted on various imidazo[4,5-b]pyridine derivatives showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria. This highlights the potential application of these compounds in treating infections caused by resistant strains .
Anticancer Activity
In a detailed evaluation, compounds related to this compound were tested against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, which is critical for its anticancer efficacy .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation of brominated pyridine precursors with aromatic aldehydes or nitriles. For example:
- Route 1 : Reacting 5-bromopyridine-2,3-diamine with benzonitrile derivatives under phase-transfer catalysis (e.g., p-toluenesulfonic acid in DMF at reflux) .
- Route 2 : Alkylation of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with benzyl chloride using K₂CO₃ as a base in DMF, yielding N-substituted derivatives with ~85% efficiency after purification .
Q. Critical Parameters :
- Solvent choice : DMF enhances solubility of intermediates but may require rigorous removal post-reaction.
- Catalysts : Phase-transfer catalysts improve reaction rates but may complicate purification.
- Temperature : Reflux conditions (e.g., 24 hours) ensure complete alkylation but risk side reactions if prolonged .
Q. How is the crystal structure of bromo-imidazo[4,5-b]pyridine derivatives validated, and what software is used?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ SHELX programs (e.g., SHELXL for refinement). For example, the title compound’s planar fused-ring system (r.m.s. deviation = 0.017 Å) was resolved using SHELXL-2018 .
Validation : Check for hydrogen bonding (e.g., N–H⋯O interactions forming dimers) and dihedral angles (e.g., 67.04° between benzyl and imidazopyridine planes) .
Q. Software Recommendations :
Q. What biological targets are associated with imidazo[4,5-b]pyridine scaffolds, and how is potency measured?
Methodological Answer: Imidazo[4,5-b]pyridines are pharmacophores targeting kinases (e.g., AKT, Aurora A) and receptors (e.g., metabotropic glutamate).
- AKT Inhibition : ARQ-092 (a structural analog) shows IC₅₀ = 5–15 nM in kinase assays. Potency is measured via:
- Anticancer Activity : Evaluate IC₅₀ in MTT assays using HCT-116 or MCF-7 cells .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties of bromo-imidazo[4,5-b]pyridines?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:
- Electron Density : Localize electron-deficient regions (e.g., bromine atom’s σ-hole for halogen bonding).
- Frontier Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., HOMO = −6.2 eV for electrophilic substitution) .
- Non-Covalent Interactions : Use NCI plots to visualize π-stacking or hydrogen-bonding motifs observed in crystal structures .
Validation : Compare DFT-predicted bond lengths/angles with SC-XRD data (e.g., C–Br bond: 1.89 Å calculated vs. 1.88 Å experimental) .
Q. How do structural modifications (e.g., bromine position) affect biological activity?
Methodological Answer:
- Positional Isomerism : Compare 6-bromo vs. 7-bromo derivatives.
- Substituent Effects :
- Benzonitrile Group : Enhances solubility and π-π stacking with Phe438 in Aurora A .
- Methylation : N-Methylation (e.g., 3-methyl derivatives) reduces metabolic degradation but may decrease target affinity .
Q. Experimental Design :
Q. What strategies resolve contradictions in crystallographic data for imidazo[4,5-b]pyridines?
Methodological Answer: Common discrepancies include:
- Disordered Atoms : Refine using PART instructions in SHELXL and apply ISOR/SADI restraints .
- Hydrogen Bonding Ambiguities : Validate via Hirshfeld surface analysis (CrystalExplorer) to distinguish genuine interactions from noise .
- Twinned Crystals : Use TWIN/BASF commands in SHELXL for data integration .
Case Study : For 3-benzyl-6-bromo derivatives, hydrogen-bonded dimers (N–H⋯O) were confirmed via Hirshfeld analysis (dₑ + dᵢ ≈ 2.6 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
